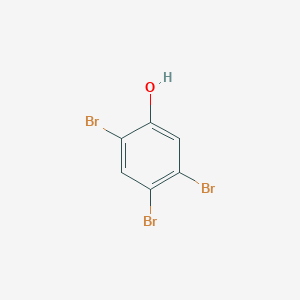

2,4,5-Tribromophenol

Descripción

Contextualization of 2,4,5-Tribromophenol within Brominated Phenol (B47542) Chemistry

This compound is a halogenated phenol with the chemical formula C₆H₃Br₃O. nih.gov It is a structural isomer of other tribromophenols, such as the more extensively researched 2,4,6-TBP, differing in the substitution pattern of bromine atoms on the phenol ring. nih.govresearchgate.net Brominated phenols, as a chemical class, are characterized by a hydroxyl group attached to a benzene (B151609) ring substituted with one or more bromine atoms. researchgate.net These compounds are used as intermediates in the synthesis of brominated flame retardants (BFRs), as fungicides, and as wood preservatives. researchgate.netbris.ac.uk

While many brominated phenols are of anthropogenic origin, they are also naturally produced in marine environments, contributing to the flavor of some seafood. bris.ac.uknih.gov The properties and reactivity of brominated phenols, such as their acidity, solubility, and susceptibility to degradation, are heavily influenced by the number and position of the bromine substituents. who.int However, for 2,4,5-TBP specifically, detailed empirical data on its physicochemical properties beyond computational estimates are scarce in publicly accessible literature. The primary context for 2,4,5-TBP in chemical research appears to be as an analytical standard or reference compound for studies focusing on other polybrominated compounds. chemicalbook.com

Significance of this compound in Contemporary Environmental and Toxicological Sciences

The significance of this compound in environmental and toxicological sciences is currently defined more by its potential role and the lack of data than by documented impacts. It is recognized as a structural isomer of 2,4,6-TBP, a compound ubiquitously found in the environment and known to be a degradation product of larger BFRs. nih.govresearchgate.net This relationship suggests that 2,4,5-TBP could also be present in the environment, yet its role remains unclear. nih.govresearchgate.net

Current documented applications of 2,4,5-TBP are confined to its use as an analytical standard in a research context. Specifically, it has been used for the determination of urinary bromophenols as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) and in studies examining the metabolism of BFRs like BDE-47 and BDE-99. chemicalbook.com This utility underscores its importance as a tool for investigating other environmental contaminants, but provides no insight into its own environmental fate, persistence, bioaccumulation, or toxicity. There is a profound absence of specific studies measuring its concentration in environmental matrices (e.g., water, soil, air, biota) or investigating its toxicological profile.

Research Gaps and Future Directions in this compound Studies

The most striking feature of the scientific literature concerning this compound is the significant knowledge deficit. While its isomer, 2,4,6-TBP, has been the subject of numerous studies, 2,4,5-TBP remains largely uncharacterized. This data gap presents a critical area for future environmental and toxicological research.

Key research gaps include:

Environmental Occurrence and Fate: There is a lack of monitoring data for 2,4,5-TBP in any environmental compartment. It is unknown whether it is formed as a degradation product of BFRs in a manner similar to its isomers. Studies are needed to determine its presence in wastewater, surface waters, sediment, and soil. Furthermore, its persistence and potential degradation pathways (both biotic and abiotic) are entirely unexplored. nih.govresearchgate.net

Toxicological Profile: No specific toxicological data for 2,4,5-TBP are available in the reviewed literature. Acute and chronic toxicity studies across different trophic levels (e.g., algae, invertebrates, fish) are necessary to understand its potential ecological risk. Likewise, mammalian toxicity studies are required to assess potential human health hazards, including investigations into endocrine-disrupting activity, which is a known concern for other brominated phenols. bris.ac.uk

Bioaccumulation and Biotransformation: The potential for 2,4,5-TBP to accumulate in living organisms is unknown. Research into its bioconcentration factor (BCF) and its metabolic pathways in various organisms is essential. Understanding whether it can be metabolized, and into what transformation products, is crucial for a complete environmental risk assessment.

Sources and Formation Pathways: While it is commercially available as a research chemical, its potential formation as an unintentional byproduct during industrial processes (e.g., manufacturing of BFRs) or during waste incineration has not been investigated. who.intchemicalbook.com

Future research should be directed at systematically addressing these fundamental questions. A starting point would be the development of sensitive analytical methods for its detection in complex environmental samples, followed by targeted monitoring studies. Concurrently, baseline toxicological testing is imperative to determine if the current lack of data masks a significant environmental or health risk.

Mentioned Compounds

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSKKJATQFMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162600 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-61-7 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 2,4,5 Tribromophenol in Environmental Matrices

Natural Biosynthesis Pathways and Ecological Relevance

2,4,5-Tribromophenol, along with other brominated phenols, is a naturally occurring compound synthesized by a variety of marine organisms. bris.ac.ukinchem.orgtandfonline.com These compounds have been identified in species such as marine algae, polychaetes (marine worms), and hemichordates (acorn worms). tandfonline.comawi.deresearchgate.net For instance, brown algae, including species like Sargassum siliquastrum and Padina arborescens, have been found to contain significant concentrations of bromophenols. awi.de Acorn worms are known to produce and excrete large quantities of bromophenols, which are consistently found in pristine marine soft-bottom habitats where these organisms are abundant. inchem.org The presence of this compound and related compounds in these organisms points to active biosynthetic pathways. nih.gov Marine bacteria have also been identified as producers of polybrominated diphenyl ethers (PBDEs), with bromophenols serving as precursors. nih.gov The widespread occurrence of these compounds across different marine phyla underscores their role as significant natural products in marine ecosystems. bris.ac.ukbris.ac.uknih.gov

The biosynthesis of this compound and other bromophenols by marine organisms is believed to serve primarily as a chemical defense mechanism. tandfonline.comawi.de These compounds can deter predators and inhibit the settlement of other organisms, a process known as biofouling. tandfonline.comhelcom.firesearchgate.net For example, studies on the brown alga Eisenia bicyclis have shown that bromophenols secreted by the alga can have a deterrent effect on the feeding behavior of marine herbivores like the turban shell snail, Turbo cornutus. scirp.org At certain concentrations, 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969), which are structurally related to this compound, caused mortality and decreased appetite in these gastropods. scirp.org While the ecological role of brominated phenols is complex and not fully understood, evidence suggests they play a significant part in mediating interactions between species and protecting the producing organism from predation and competition. awi.deresearchgate.netbris.ac.uk

This compound can act as a precursor in biotic reactions that lead to the formation of more complex and potentially more toxic compounds. nih.govresearchgate.net Through enzymatic processes, such as those catalyzed by bromoperoxidases found in marine algae, bromophenols can undergo dimerization to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs). diva-portal.orgacs.org For example, the dimerization of 2,4,6-tribromophenol has been shown to produce OH-PBDEs. acs.org

Furthermore, there is evidence that these biotic pathways can also lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govresearchgate.net Studies have shown that the thermal degradation of bromophenols can produce PBDD/Fs, and similar reactions may occur under biotic conditions. researchgate.netnih.gov For instance, research on rice plants exposed to 2,4,6-tribromophenol revealed the formation of several OH-PBDEs and PBDD/Fs, indicating that biotic dimeric reactions occurred within the plant. nih.govresearchgate.net These findings suggest that natural biosynthesis involving this compound can contribute to the environmental load of these persistent and toxic compounds. nih.gov

Anthropogenic Sources and Release Mechanisms

Beyond its natural occurrence, this compound is also a product of industrial synthesis. tandfonline.com While its isomer, 2,4,6-tribromophenol, is more widely produced, this compound also has industrial relevance. researchgate.netresearchgate.net It is primarily used as a chemical intermediate in the synthesis of other chemicals, including flame retardants and pesticides. ontosight.aichemicalbull.com The production process for its more common isomer, 2,4,6-tribromophenol, involves the controlled bromination of phenol (B47542). nih.gov Industrial production facilities that manufacture or use brominated phenols can be a source of their release into the environment through wastewater and other waste streams. tandfonline.comoecd.org

This compound and its isomers are utilized for their flame-retardant and biocidal properties. ontosight.aincats.iooup.comnih.gov As a flame retardant, it can be incorporated into various materials, including plastics and textiles, to reduce their flammability. nbinno.com The compound works by releasing bromine radicals during combustion, which interferes with the fire's chemical reactions. nbinno.com Additionally, it has been used as a wood preservative and antifungal agent, often as a replacement for other restricted chemicals like pentachlorophenol (B1679276). tandfonline.comchemicalbull.comncats.io The use of wood treated with tribromophenols can lead to its release into the environment. inchem.org Both the manufacturing process and the lifecycle of products containing this compound contribute to its anthropogenic distribution in the environment. inchem.orgoecd.org

Degradation Product of Emerging Organic Pollutants

This compound can be formed in the environment as a degradation product of more complex brominated flame retardants (BFRs). BFRs are a class of emerging organic pollutants used in a wide variety of consumer and industrial products to reduce their flammability. Over time, these larger BFR molecules can break down into smaller, more persistent compounds like this compound.

Notably, this compound is recognized as a potential degradation product of Tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs). dioxin20xx.orgresearchgate.netresearchgate.net The transformation of these widely used flame retardants can occur through various processes, including thermal degradation, photolysis (breakdown by light), and biological metabolism. researchgate.netresearchgate.net The degradation of PBDEs, for instance, can lead to the formation of various brominated phenols, including this compound. researchgate.net

Formation During Water Chlorination Processes

The chlorination of water, a standard disinfection practice to ensure safe drinking water, can inadvertently lead to the formation of this compound. umich.educapes.gov.bracs.org This occurs when source water contains naturally occurring bromide ions and organic matter, such as phenol. umich.edu Chlorine (in the form of hypochlorous acid) can oxidize bromide ions to form hypobromous acid. umich.edu This hypobromous acid then readily reacts with phenol to create brominated phenols, including this compound. umich.educapes.gov.bracs.org Studies have shown that even at low, environmentally relevant concentrations, the presence of bromide and phenol in water undergoing chlorination can result in the formation of 2,4,6-tribromophenol, a structurally similar compound, and it is expected that this compound can be formed through similar pathways. umich.eduresearchgate.net The yield of these brominated disinfection byproducts can be influenced by factors such as pH, the concentration of chlorine, bromide, and organic precursors. umich.eduresearchgate.net

Environmental Compartmentalization and Fate

The environmental behavior of this compound is governed by its physicochemical properties, which dictate its distribution and persistence in various environmental compartments.

Distribution in Air, Water, Soil, and Sediment

This compound has been detected in various environmental matrices, including air, water, soil, and sediment, indicating its widespread distribution. researchgate.net Due to its semi-volatile nature, it can exist in both the vapor and particulate phases in the atmosphere. inchem.orgscbt.com When released into the air, a significant portion is expected to partition to soil and water. oecd.org In aquatic systems, its distribution between the water column and sediment is influenced by its tendency to adsorb to particulate matter. inchem.orgnih.gov If released to soil, it is expected to remain largely within the soil compartment with limited mobility. oecd.orgepa.gov

Table 1: Estimated Environmental Distribution of 2,4,6-Tribromophenol (a surrogate for this compound) based on Mackay Level III Fugacity Model

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment |

| Air | 29.2 | 21.4 | 47.8 | - |

| Water | - | 92.9 | - | 7.1 |

| Soil | - | - | 99.9 | - |

| Data sourced from a study on 2,4,6-tribromophenol, which has similar properties to this compound. oecd.org |

Adsorption to Suspended Solids and Sediment in Aquatic Environments

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.govepa.govguidechem.com This behavior is predicted by its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), which suggests it has a tendency to bind to organic matter present in solids and sediments. guidechem.com The partitioning of organic compounds between dissolved and particulate phases in sediments is influenced by factors like the aromaticity and molecular size of the compound, with more aromatic and larger molecules showing a greater affinity for sediment particles. nomresearch.cn The pKa of the related compound 2,4,6-tribromophenol is 6.80, indicating that in most environmental waters, a portion will exist in the anionic form, which generally has a lower tendency to adsorb to organic carbon and clay compared to the neutral form. guidechem.com

Volatilization Characteristics from Water and Soil Surfaces

The volatilization of this compound from water and moist soil surfaces is not considered a significant environmental fate process. epa.govguidechem.com This is due to its low estimated Henry's Law constant, which indicates a low tendency to partition from water to air. guidechem.com Similarly, based on its estimated vapor pressure, volatilization from dry soil surfaces is also expected to be minimal. guidechem.com

Atmospheric Degradation via Hydroxyl Radicals

Once in the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals (OH). inchem.orgniwa.co.nz The hydroxyl radical is often referred to as the "detergent of the atmosphere" because it is a highly reactive oxidant that breaks down many pollutants. niwa.co.nz The rate of this degradation reaction determines the atmospheric lifetime of the compound. For the related compound 2,4,6-tribromophenol, the estimated atmospheric half-life for this reaction is approximately 34 days. nih.gov Another study on a different brominated compound, 2,2',4,4',5,6'-hexabrominated diphenyl ether (BDE-154), showed that its degradation initiated by hydroxyl radicals can lead to the formation of tribromophenol. nih.gov The atmospheric lifetime of another brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), was calculated to be around 11.8 days due to reactions with hydroxyl radicals. researchgate.net

Persistence and Biodegradation Potential in Various Environments

This compound (2,4,5-TBP) is recognized as a persistent organic pollutant (POP) due to its resistance to degradation in the environment. ontosight.ai Its persistence can vary significantly depending on the environmental matrix and the prevailing conditions, such as the presence of microbial populations and oxygen levels.

Studies on the biodegradation of brominated phenols have shown that they are generally not readily biodegradable and have a tendency to persist. uniba.sk While specific data on the half-life of 2,4,5-TBP is limited in the provided search results, information on the closely related isomer, 2,4,6-tribromophenol (2,4,6-TBP), offers some insights. For instance, 2,4,6-TBP released into water has an estimated half-life of 20–40 days, while in soil it is more persistent. nih.gov In one study, 2,4,6-TBP reached 49% of its theoretical biochemical oxygen demand in 28 days under aerobic conditions using an activated sludge inoculum, indicating that some biodegradation is possible but it is not readily biodegradable. oecd.orgnih.gov

The biodegradation of these compounds is often slow and requires specific microbial communities. Research has identified bacterial strains capable of degrading 2,4,6-TBP. For example, a bacterium identified as an Ochrobactrum species was able to degrade 100 µM of 2,4,6-TBP within 36 hours when it was the sole source of carbon and energy. tandfonline.comnih.gov This degradation involved sequential reductive debromination, converting 2,4,6-TBP to phenol. tandfonline.comnih.gov Other bacteria, such as Rhodococcus erythropolis and Pseudomonas fluorescens, have also demonstrated the ability to degrade 2,4,6-TBP, particularly in the presence of a co-substrate like phenol, glucose, or succinate. uniba.sk

In soil environments, the fate of these compounds is complex. A study on 2,4,6-TBP in soil under different redox conditions showed rapid dissipation, with significant mineralization to CO2 (13-26%) and the formation of non-extractable residues (NERs) (62-70%). nih.gov The transformation was notably faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. nih.gov In marine sediment slurries, 2,4,6-TBP was found to undergo anaerobic dehalogenation, though it was not degraded over a 14-day period in one experiment. nih.govtandfonline.com

Long-term studies in fractured chalk cores, simulating groundwater environments, have shown that biodegradation of 2,4,6-TBP can be significant. researchgate.netacs.org In one such study, approximately 90% of the TBP was removed within 10 cm of the source, with the process being enhanced by the addition of oxygen. researchgate.netacs.org A bacterial strain similar to Achromobacter xylosoxidans was identified as being capable of degrading TBP in this environment. researchgate.netacs.org

The persistence of 2,4,5-TBP and its isomers is a key factor in their environmental concern, as their continued presence can lead to bioaccumulation and potential long-term ecological effects. benchchem.com

Table 1: Biodegradation Studies of Tribromophenol Isomers

| Isomer | Environment/Organism | Conditions | Findings |

|---|---|---|---|

| 2,4,6-Tribromophenol | Activated Sludge | Aerobic, 28 days | 49% of theoretical BOD reached. oecd.orgnih.gov |

| 2,4,6-Tribromophenol | Ochrobactrum sp. strain TB01 | Sole carbon source, 36 hours | Complete degradation of 100 µM. tandfonline.comnih.gov |

| 2,4,6-Tribromophenol | Rhodococcus erythropolis & Pseudomonas fluorescens | With co-substrates (phenol, glucose, succinate) | Significant degradation observed. uniba.sk |

| 2,4,6-Tribromophenol | Soil | Oxic and anoxic conditions | Faster transformation under oxic conditions; significant mineralization and NER formation. nih.gov |

| 2,4,6-Tribromophenol | Marine Sediment Slurry | Anaerobic | Anaerobic dehalogenation observed, but no degradation in a 14-day study. nih.govtandfonline.com |

Transport between Environmental Compartments (e.g., Air to Water/Soil)

The transport of this compound and its isomers between different environmental compartments is governed by its physical and chemical properties, such as vapor pressure and water solubility. While specific transport data for 2,4,5-TBP is not detailed in the provided search results, modeling of the closely related 2,4,6-TBP provides valuable insights into its likely environmental distribution.

A Mackay level III fugacity model was used to estimate the environmental distribution of 2,4,6-TBP based on its release into different compartments. oecd.org The model predicts the following distribution patterns:

If released into the air: 29.2% is expected to remain in the air, while 21.4% is transported to water and a significant 47.8% is transported to the soil. oecd.org

If released into water: The majority, 92.9%, is predicted to stay in the water, with 7.1% moving to the sediment. oecd.org

If released into soil: An overwhelming 99.9% is expected to remain in the soil, with very little migration to other compartments. oecd.org

These modeling results suggest that soil is a major sink for 2,4,6-TBP when it is released into the air or directly onto land. When released into water, it tends to stay within the aquatic environment, with some partitioning to sediment. The half-life for the reaction of vapor-phase 2,4,6-TBP with photochemically produced hydroxyl radicals in the atmosphere is estimated to be 34 days. nih.gov Particulate-phase 2,4,6-tribromophenol in the air may be removed through wet or dry deposition. nih.gov

The transport of these compounds is a critical aspect of their environmental fate, as it determines their distribution and potential for exposure to various ecosystems and organisms. The tendency for these compounds to partition to soil and sediment highlights the long-term contamination potential of these environmental compartments.

Table 2: Estimated Environmental Distribution of 2,4,6-Tribromophenol (Mackay Level III Model)

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment |

|---|---|---|---|---|

| Air | 29.2 | 21.4 | 47.8 | 1.6 |

| Water | 0.0 | 92.9 | 0.0 | 7.1 |

| Soil | 0.0 | 0.1 | 99.9 | 0.0 |

Data from OECD SIDS report for 2,4,6-Tribromophenol. oecd.org

Advanced Analytical Methodologies for 2,4,5 Tribromophenol Quantification and Identification

Chromatographic Techniques

Chromatography is the cornerstone for separating 2,4,5-tribromophenol from other compounds present in a sample. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability, as well as the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. The methodology involves separating volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. For phenolic compounds, a derivatization step, such as acetylation, is often employed to increase volatility and improve chromatographic peak shape and sensitivity. researchgate.netcapes.gov.br In a study analyzing for pentachlorophenol (B1679276) (PCP) and 2,4,6-tribromophenol (B41969) (TBP), acetylation of the phenolates yielded better sensitivity and quantitative results. researchgate.net This approach allows for the rapid quantification of trace levels, with methods developed to detect concentrations in the nanogram per milliliter (ng/mL) range. researchgate.netcapes.gov.br

GC-MS systems, particularly those with tandem mass spectrometry (GC-MS/MS), offer exceptional sensitivity and selectivity by using multiple reaction monitoring (MRM). nih.govresearchgate.net This allows for the detection of target analytes at picogram (pg) per tablet or nanogram per liter (ng/L) levels, even in complex matrices like pharmaceutical products. nih.govresearchgate.net The robustness of modern GC-MS systems ensures consistent performance over extended periods, making them suitable for high-throughput environmental monitoring. thermofisher.com

Table 1: GC-MS Method Parameters and Performance for Tribromophenol Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Derivatization | In-situ acetylation with acetic anhydride (B1165640) | researchgate.netnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Quantification Range | 1.0 - 8.0 ng/mL (in solution) | researchgate.netcapes.gov.br |

| Detection Limit | 1-100 pg/tablet (solid dosage); 0.04-4 ng/L (aqueous solutions) | nih.govresearchgate.net |

| Typical Recovery | 86% for 2,4,6-TBP from spiked asparagus samples | researchgate.netcapes.gov.br |

| Relative Standard Deviation (RSD) | 3-7% | researchgate.netcapes.gov.br |

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and specific alternative for analyzing compounds that are not easily volatilized. This technique is particularly advantageous for analyzing water samples directly, often with minimal preparation. UPLC-MS/MS systems can achieve detection limits in the parts-per-trillion (ng/L) range. hpst.czlcms.cz

The analysis is typically performed using a reverse-phase column (like a C18 column) and a mobile phase gradient of water and an organic solvent such as acetonitrile. researchgate.netmdpi.com Detection is commonly carried out in negative electrospray ionization (ESI-) mode, which is well-suited for acidic compounds like phenols. researchgate.net The high sensitivity of systems like the Xevo TQ-S allows for direct injection of water samples, bypassing time-consuming pre-concentration steps. lcms.cz This method has been successfully validated for a range of brominated flame retardants, including bromophenols, in various food matrices, demonstrating its versatility. researchgate.net

Table 2: UPLC-MS/MS Method Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Description | Source |

|---|---|---|

| System | ACQUITY UPLC with Xevo TQ-S Mass Spectrometer | lcms.czmdpi.com |

| Ionization Mode | Electrospray Ionization Negative (ESI-) | lcms.czresearchgate.net |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm | lcms.cz |

| Limit of Detection (LOD) | 2.5 ng/L for related phenoxyacetic acids | lcms.cz |

| Linearity Range | 5 ng/L to 1000 ng/L | lcms.cz |

| Recovery | 70-120% for most analytes in food matrices | researchgate.net |

Spectrometric Approaches

Spectrometry, particularly mass spectrometry, is the definitive method for both identifying and quantifying this compound. As detailed in the sections on GC-MS and UPLC-MS/MS, the mass spectrometer acts as the detector, providing information on the mass-to-charge ratio of the compound and its fragments. This data provides a high degree of certainty in compound identification. In GC-MS analysis, electron impact (EI) ionization is common, while UPLC-MS/MS typically uses softer ionization techniques like electrospray ionization (ESI). lcms.cziwaponline.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns (transitions), which is crucial for distinguishing the target analyte from matrix interferences. nih.govmdpi.com

Immunochemical Methods (e.g., ELISA) for Specific Matrix Analysis

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for screening large numbers of samples. echemi.comnih.gov These assays are based on the specific binding of an antibody to a target analyte. An ELISA developed for 2,4,6-trichlorophenol (B30397) was found to exhibit significant cross-reactivity with brominated phenols. acs.org Notably, the assay showed a cross-reactivity of 710% for 2,4,6-tribromophenol, indicating it is highly sensitive to this compound, even more so than to its primary target. acs.org

These methods are particularly useful for analyzing specific matrices where rapid screening is needed, such as wood materials or biological fluids like urine. echemi.comacs.org For complex matrices like urine, a solid-phase extraction (SPE) step can be combined with the ELISA procedure to clean up the sample and achieve detection limits as low as 1 μg/L. acs.org While highly effective for screening, positive results from an ELISA are often confirmed using a chromatographic method like GC-MS.

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it to levels detectable by analytical instruments. The chosen strategy depends on the sample type (e.g., water, soil, food) and the analytical technique to be used.

Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technique ideal for extracting organic analytes from aqueous samples. nih.govresearchgate.net The method involves exposing a fused-silica fiber coated with a sorbent material to the sample. The analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.goviwaponline.com

For brominated phenols, including tribromophenol, a Carboxen-polydimethylsiloxane (CAR-PDMS) fiber is often the most suitable. nih.gov The extraction efficiency can be optimized by adjusting parameters such as extraction temperature, extraction mode (direct immersion vs. headspace), and sample conditions (e.g., pH and ionic strength). nih.gov Headspace SPME, where the fiber is exposed to the vapor above the sample, combined with in-situ acetylation, has been shown to be highly effective, achieving detection limits at the low pg/mL level when coupled with GC-MS. nih.gov

Table 3: Optimized SPME Parameters for Brominated Phenol (B47542) Analysis in Water

| Parameter | Optimal Condition | Source |

|---|---|---|

| Fiber Type | Carboxen-polydimethylsiloxane (CAR-PDMS) | nih.gov |

| Extraction Mode | Headspace (HSSPME) | nih.gov |

| Extraction Temperature | 100 °C | nih.gov |

| Key Step | In-situ acetylation | nih.gov |

Liquid-Liquid Extraction for Various Matrices

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for isolating semivolatile and nonvolatile organic compounds like 2,4,5-TBP from aqueous matrices. epa.gov The fundamental principle of LLE involves the partitioning of the target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of extraction solvent is critical and is based on the analyte's polarity and solubility. For phenolic compounds, the pH of the aqueous sample is a key parameter to control, as it influences the speciation of the analyte and thus its extractability.

In the context of analyzing brominated phenols, including isomers of tribromophenol, LLE has been employed for various sample types. For instance, in the analysis of asparagus, residues of 2,4,6-tribromophenol were extracted as phenolates from a carbonate solution and subsequently partitioned into hexane (B92381) after acetylation. capes.gov.brresearchgate.net This highlights the adaptability of LLE, where derivatization can be integrated to enhance extraction efficiency and improve chromatographic performance.

Dispersive liquid-liquid microextraction (DLLME) represents a miniaturized version of LLE that offers advantages such as reduced solvent consumption and higher enrichment factors. thermofisher.com In a typical DLLME procedure, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, creating a cloudy solution with a large surface area for efficient mass transfer of the analyte into the extraction solvent. thermofisher.com Subsequent centrifugation separates the fine droplets of the extraction solvent, which can then be collected for analysis. This technique has proven effective for the preconcentration of various organic compounds from water samples. thermofisher.com

The selection of appropriate extraction conditions, including solvent type, solvent volume, sample pH, and extraction time, is crucial for achieving high recovery and reproducibility. The following table summarizes typical parameters for LLE of phenolic compounds.

| Parameter | Description | Typical Values/Conditions |

| Extraction Solvent | An organic solvent immiscible with water, chosen based on analyte polarity. | Dichloromethane, hexane, ethyl acetate (B1210297) |

| Sample pH | Adjusted to suppress the ionization of phenolic compounds, enhancing their partitioning into the organic phase. | Acidic conditions (pH 2-3) |

| Solvent-to-Sample Ratio | The volumetric ratio of organic solvent to the aqueous sample. | Varies depending on the specific LLE technique (conventional vs. microextraction). |

| Extraction Method | The mode of contact between the two phases. | Separatory funnel shaking, continuous liquid-liquid extraction. epa.gov |

| Salting-Out Effect | Addition of a salt to the aqueous phase to decrease the solubility of the analyte and enhance partitioning. | Sodium chloride, sodium sulfate (B86663) |

Acetylation Techniques for Enhanced Detection

Acetylation is a common derivatization technique used in the analysis of phenolic compounds like 2,4,5-TBP to improve their analytical characteristics for gas chromatography (GC). Phenols can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and interactions with the stationary phase. Acetylation converts the polar hydroxyl group (-OH) of the phenol into a less polar acetate ester group (-OCOCH₃).

This chemical modification offers several advantages:

Increased Volatility: The resulting acetate ester is more volatile than the parent phenol, which is beneficial for GC analysis.

Improved Peak Shape: The reduced polarity minimizes peak tailing, leading to more symmetrical and sharper peaks, which enhances resolution and quantification.

Enhanced Sensitivity: For detection methods like electron capture detection (ECD) and mass spectrometry (MS), the acetylated derivative can exhibit a better response.

The acetylation reaction is typically carried out in situ before extraction or on the extracted analytes. Acetic anhydride is a common acetylating agent, and the reaction is often performed in a basic medium to deprotonate the phenol, making it a better nucleophile.

A study on the determination of bromophenols in water utilized in situ acetylation followed by purge-and-trap and GC-MS analysis. researchgate.net This method allowed for the detection and quantification of bromophenols at very low, taste-threshold concentrations. researchgate.net Similarly, for the analysis of pentachlorophenol (PCP) and 2,4,6-tribromophenol (TBP) in asparagus, acetylation of the extracted phenolates led to better sensitivity and quantitative results compared to the direct analysis of the underivatized phenols. capes.gov.br The acetylated compounds were then extracted with hexane. capes.gov.brresearchgate.net

The general reaction for the acetylation of a phenol is as follows:

Ar-OH + (CH₃CO)₂O → Ar-OCOCH₃ + CH₃COOH (Phenol) + (Acetic Anhydride) → (Phenyl Acetate) + (Acetic Acid)

A solid-phase microextraction (SPME) method has also been developed that incorporates in situ acetylation for the ultra-trace determination of brominated phenols in aqueous samples, followed by GC-MS analysis. nih.gov This approach combines the benefits of derivatization with the pre-concentration capabilities of SPME.

Qualitative and Quantitative Identification of Transformation Products and Metabolites

Understanding the transformation and metabolism of 2,4,5-TBP is essential for a comprehensive environmental and toxicological assessment. Both abiotic and biotic processes can lead to the formation of various transformation products (TPs) and metabolites, which may have different properties and toxicities compared to the parent compound. dokumen.pub Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with chromatographic separation, are indispensable for the identification and quantification of these products. acs.orgnih.gov

The identification of unknown TPs and metabolites is a significant analytical challenge, often due to the lack of commercially available reference standards. nih.gov Therefore, a suspect screening strategy is often employed, where potential TPs are predicted based on known metabolic pathways and degradation reactions. nih.gov These pathways can include debromination, hydroxylation, methylation, and conjugation reactions. acs.orgnih.gov

For instance, in a study on the metabolism of the isomer 2,4,6-tribromophenol in rice plants, a comprehensive screening approach using both gas chromatography (GC) and liquid chromatography (LC) combined with HRMS led to the identification of forty transformation products, including phase I (activation) and phase II (conjugation) metabolites. acs.orgnih.gov The identified pathways included debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. acs.orgnih.gov Such studies provide systematic insights into the fate of bromophenols in biological systems. nih.gov

The chlorination of water containing bromophenols can also lead to the formation of various transformation products. sci-hub.se Research on the chlorination of 2,4-dibromophenol (B41371) identified eleven products, with electrophilic substitution being the predominant reaction pathway. sci-hub.se These findings are crucial for understanding the potential formation of more toxic byproducts during water treatment processes. sci-hub.se

The following table summarizes common transformation and metabolic pathways for brominated phenols:

| Pathway | Description | Potential Products |

| Debromination | Removal of one or more bromine atoms from the aromatic ring. | Dibromophenols, Monobromophenols |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Brominated catechols, Brominated hydroquinones |

| Methylation | Addition of a methyl group, often to the hydroxyl group. | Bromoanisoles (e.g., 2,4,6-tribromoanisole) bris.ac.ukbris.ac.uk |

| Conjugation | Reaction with endogenous molecules to increase water solubility and facilitate excretion. | Glucuronide conjugates, Sulfate conjugates nih.gov |

| Dimerization/Coupling | Reaction of two bromophenol molecules to form larger compounds. | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), Polybrominated dibenzo-p-dioxins (PBDDs) acs.orgnih.gov |

The qualitative identification of these products relies heavily on the interpretation of mass spectral data, including accurate mass measurements to determine elemental composition and fragmentation patterns to elucidate the structure. Quantitative analysis, however, is often more challenging without authentic standards and may rely on semi-quantitative approaches using surrogates or estimating response factors.

Toxicological and Ecotoxicological Research of 2,4,5 Tribromophenol

Mammalian Toxicokinetics and Disposition

Absorption, Distribution, Metabolism, and Excretion in Animal Models

Studies in animal models, primarily rodents, have demonstrated that 2,4,5-tribromophenol (TBP) is readily absorbed and distributed throughout the body following exposure. nih.govoecd.orginchem.org

Following a single oral dose in rats, TBP is rapidly absorbed from the gastrointestinal tract. oecd.orginchem.org Peak blood concentrations are typically observed within an hour of administration. inchem.org The compound is then distributed to various tissues, with detectable levels found in the kidneys, liver, and lungs. inchem.orgnih.gov

TBP undergoes metabolism to form conjugates, primarily glucuronide and sulfate (B86663) conjugates. nih.govnih.gov These metabolic processes facilitate the elimination of the compound from the body. The primary route of excretion is via the urine, with a significant portion of the administered dose being eliminated within 24 to 48 hours. nih.govoecd.orginchem.org A smaller fraction is eliminated in the feces. nih.govoecd.orginchem.org

In pregnant and nursing rats, TBP and its metabolites can cross the placental barrier and be transferred to fetuses. nih.govoup.com It is also excreted in the milk of lactating dams, leading to exposure of the nursing pups. nih.govoup.com

The toxicokinetic profile of TBP in rats appears to follow a one-compartment open model system, indicating that the compound does not persist or accumulate to a significant extent in mammalian systems with repeated exposure. nih.govoecd.org

Here is a summary of the key findings on the toxicokinetics of this compound in animal models:

| Parameter | Finding | Animal Model |

| Absorption | Rapidly absorbed from the gastrointestinal tract. oecd.orginchem.org | Rats |

| Distribution | Distributed to kidneys, liver, and lungs. inchem.orgnih.gov Crosses the placenta and is present in milk. nih.govoup.com | Rats |

| Metabolism | Metabolized to glucuronide and sulfate conjugates. nih.govnih.gov | Rats |

| Excretion | Primarily excreted in urine within 48 hours. nih.govoecd.orginchem.org Minor excretion in feces. nih.govoecd.orginchem.org | Rats |

| Toxicokinetic Model | Follows a one-compartment open model. oecd.org | Rats |

Bioavailability across Different Exposure Routes (Oral, Dermal, Inhalation)

Research indicates that this compound exhibits significant systemic bioavailability following oral and dermal exposure. nih.govnih.gov

Oral Bioavailability: Studies in rats have shown that TBP is well-absorbed after oral administration. nih.govnih.gov The oral bioavailability has been estimated to be in the range of 23% to 27%. nih.govnih.gov

Dermal Bioavailability: TBP can readily penetrate the skin. nih.govnih.gov Ex vivo studies using both human and rat skin have demonstrated that a significant fraction of dermally applied TBP can be absorbed. nih.govnih.gov Based on these studies, it is estimated that approximately 49% of TBP may be dermally bioavailable in humans. nih.govnih.gov

Inhalation Bioavailability: While specific quantitative data on the bioavailability of TBP following inhalation is limited, the potential for absorption via this route is recognized, particularly in occupational settings where exposure to TBP dust may occur. inchem.org

The following table summarizes the bioavailability of this compound through different exposure routes:

| Exposure Route | Bioavailability | Supporting Evidence |

| Oral | 23% - 27% nih.govnih.gov | Studies in rats. nih.govnih.gov |

| Dermal | Estimated at 49% in humans. nih.govnih.gov | Ex vivo studies on human and rat skin. nih.govnih.gov |

| Inhalation | Data limited, but absorption is expected. | Potential for exposure to TBP dust in occupational settings. inchem.org |

Translocation and Detection in Biological Matrices (e.g., Human Milk, Placenta, Serum, Adipose Tissue)

This compound has been detected in various human biological matrices, indicating widespread exposure and the ability of this compound to be absorbed and distributed throughout the body. nih.govinchem.orgnih.gov

Human Milk: TBP has been found in human breast milk, suggesting a potential route of exposure for nursing infants. inchem.orgnih.govoup.com

Placenta: The presence of TBP in placental tissue confirms its ability to cross the placental barrier, leading to potential fetal exposure. nih.govoup.com One study on human placentas found TBP in all samples analyzed. nih.gov

Serum: TBP has been detected in human serum samples, providing evidence of systemic exposure in the general population. inchem.orgnih.govoup.com

Adipose Tissue: Brominated phenols, including TBP, have been identified in human adipose tissue, which can act as a storage site for lipophilic compounds. inchem.orgresearchgate.net

The detection of TBP in these biological matrices highlights the potential for this compound to be transferred from mother to child both during gestation and lactation.

Interspecies Differences in Toxicokinetics

While comprehensive data on interspecies differences in the toxicokinetics of this compound are not extensive, some studies provide insights into variations between species.

Studies comparing the disposition of TBP in male Sprague-Dawley rats and B6C3F1/J mice have shown similar profiles following a single oral dose. nih.govnih.gov However, differences in the rate and extent of absorption, metabolism, and excretion can exist between species, which can influence their susceptibility to the toxic effects of the compound.

For instance, comparative studies on the metabolism of other brominated compounds have revealed species-specific differences in the formation of metabolites. epa.gov Such variations can be attributed to differences in the activity of metabolic enzymes, such as cytochrome P450s and conjugating enzymes, across species.

Further research is needed to fully elucidate the interspecies differences in the toxicokinetics of this compound and their implications for risk assessment.

Mechanisms of Toxicity and Cellular Interactions

Interference with Endocrine Signaling (Estrogen and Thyroid Hormone Systems)

This compound is recognized as an endocrine-disrupting chemical that can interfere with both the estrogen and thyroid hormone systems. oup.commdpi.comnih.gov

Interference with Estrogen Signaling: TBP has been shown to exhibit anti-estrogenic activity. It can decrease the transcriptional activity of the alpha-estrogen receptor. oup.com This suggests that TBP can interfere with normal estrogen signaling pathways, which are crucial for reproductive health and development. Additionally, TBP can inhibit the activity of estrogen sulfotransferase, an enzyme involved in the metabolism of estrogens, potentially altering the balance of these hormones in the body. oup.com

Interference with Thyroid Hormone Systems: Due to its structural similarity to thyroid hormones, TBP can disrupt the thyroid hormone system through various mechanisms. mdpi.comnih.govendocrine-abstracts.org

Binding to Transport Proteins: TBP has a high binding affinity for transthyretin (TTR), a transport protein for thyroid hormones in the blood. mdpi.comnih.govendocrine-abstracts.org By competing with endogenous thyroid hormones for binding to TTR, TBP can interfere with their transport and availability to target tissues. researchgate.net

Effects on Deiodinases: TBP can alter the expression of deiodinases, enzymes that are critical for the activation and inactivation of thyroid hormones. mdpi.comnih.govendocrine-abstracts.org For example, studies in mice have shown that TBP can decrease the expression of deiodinase 1 (Dio1) and increase the expression of deiodinase 2 (Dio2) in the pituitary gland. mdpi.comnih.govnih.gov

Alteration of Thyroid Hormone Receptor Expression: TBP has been observed to reduce the expression of thyroid hormone receptor beta (Thrβ) in the liver and pituitary gland of mice. mdpi.comnih.govendocrine-abstracts.org

Impact on Thyroid Hormone Levels: As a result of these interactions, TBP exposure has been shown to decrease the levels of free triiodothyronine (T3) and free thyroxine (T4) in the serum of mice. mdpi.comnih.govendocrine-abstracts.org

The following table summarizes the mechanisms by which this compound interferes with endocrine signaling:

| Endocrine System | Mechanism of Interference | Observed Effects |

| Estrogen System | Decreased transcriptional activity of the alpha-estrogen receptor. oup.com Inhibition of estrogen sulfotransferase. oup.com | Anti-estrogenic activity. oup.com |

| Thyroid System | Competitive binding to transthyretin (TTR). mdpi.comnih.govendocrine-abstracts.org Altered expression of deiodinases (Dio1 and Dio2). mdpi.comnih.govnih.gov Reduced expression of thyroid hormone receptor beta (Thrβ). mdpi.comnih.govendocrine-abstracts.org | Decreased serum levels of free T3 and T4. mdpi.comnih.govendocrine-abstracts.org |

Modulation of Blood-Brain Barrier Transporters (e.g., P-glycoprotein, MRP2)

Research has shown that 2,4,6-tribromophenol (B41969) (TBP), a related compound to this compound, can affect the function of important transporters at the blood-brain barrier (BBB). oup.comnih.govnih.gov The BBB is a protective barrier that controls the passage of substances from the blood into the brain. oup.comnih.gov Key to this function are ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), which actively remove a wide range of substances from the brain. oup.comnih.gov

Studies using rat and mouse models have demonstrated that ex vivo exposure to 2,4,6-TBP leads to a time- and dose-dependent reduction in the transport activity of P-gp. oup.comnih.govdntb.gov.ua This decrease in P-gp function was observed in both male and female animals, although females required higher concentrations of TBP to see a significant effect. oup.com In contrast, the transport activity of MRP2 remained unchanged under the same experimental conditions. oup.comnih.govdntb.gov.ua

Further investigation revealed that the TBP-induced decrease in P-gp activity is associated with a reduction in P-gp expression levels. oup.comdntb.gov.ua Interestingly, ATPase assays suggest that TBP is not a direct substrate of P-gp and does not interact with it directly. oup.comnih.govdntb.gov.ua Instead, the mechanism appears to involve the activation of cellular signaling pathways, as co-treatment with protein kinase C (PKC) inhibitors was found to prevent the TBP-mediated decrease in P-gp transport activity. oup.comnih.govnih.gov These findings suggest that TBP indirectly modulates P-gp function at the BBB by interfering with its regulatory signaling pathways. researchgate.net

Apoptosis Induction and Caspase Activation Pathways

Research has demonstrated that 2,4,6-tribromophenol (2,4,6-TBP), a compound related to this compound, can induce apoptosis, or programmed cell death, in human peripheral blood mononuclear cells (PBMCs). mdpi.com The induction of apoptosis is a complex process involving multiple signaling pathways. nih.govplos.org

Studies have shown that exposure to 2,4,6-TBP leads to the activation of several key caspases, which are proteases that execute the apoptotic process. mdpi.comnih.gov Specifically, 2,4,6-TBP has been observed to increase the activity of initiator caspases, caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. mdpi.com

The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. mdpi.complos.orgthermofisher.com This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates caspase-9. nih.govthermofisher.com The stronger activation of caspase-9 compared to caspase-8 in response to 2,4,6-TBP indicates that the mitochondrial pathway is the primary mechanism of apoptosis induction by this compound. mdpi.com

The activation of caspase-8 points to the involvement of the extrinsic or death receptor-mediated pathway. mdpi.comnih.govthermofisher.com This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment and activation of caspase-8. nih.govnih.gov Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. plos.orgthermofisher.com

Evidence for apoptosis induction by 2,4,6-TBP also comes from the observation of DNA fragmentation, a hallmark of apoptosis. mdpi.com The TUNEL assay, which detects DNA strand breaks, showed a significant increase in the number of TUNEL-positive cells after treatment with 2,4,6-TBP. mdpi.com Additionally, the cleavage of PARP-1, a protein involved in DNA repair that is cleaved by caspases during apoptosis, was also observed. mdpi.com

Effects on Cellular Ca2+ Signaling in Neuroendocrine Cells

Research has shown that bromophenols, including 2,4,6-tribromophenol (a compound structurally similar to this compound), can disrupt cellular calcium (Ca2+) signaling in neuroendocrine cells, such as PC12 cells. researchgate.netthegoodscentscompany.combris.ac.ukbris.ac.uknih.gov Cellular Ca2+ homeostasis is crucial for a wide range of cellular processes, and its disruption can have significant physiological consequences.

Studies have demonstrated that 2,4,6-tribromophenol has a notable effect on Ca2+ levels in these cells. mdpi.comnih.gov It has been observed to increase the intracellular calcium ion concentration. mdpi.com This effect is, at least in part, due to the release of calcium from intracellular stores. nih.gov

In contrast, other related compounds like 2,4-dibromophenol (B41371) were found to reduce both inward calcium currents and outward potassium currents, while 2,4,6-tribromophenol showed a more selective effect on calcium channels. nih.gov The differential efficacy of various bromophenols in disturbing cellular Ca2+ signaling appears to depend on the number and position of the bromine atoms on the phenol (B47542) ring. nih.gov

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

Toxicity to Aquatic Life (Algae, Daphnids, Fish)

2,4,6-Tribromophenol (TBP), a related compound to this compound, has been shown to be toxic to a range of aquatic organisms, including algae, daphnids (water fleas), and fish. mst.dk

Algae: Acute toxicity tests have determined the 72-hour median effective concentration (EC50) for the green alga Selenastrum capricornutum to be 0.76 mg/L based on biomass and 1.6 mg/L based on growth rate. oecd.org Another study with the alga Scenedesmus quadricauda reported a 96-hour EC50 of 2.67 mg/L. nih.gov The no-observed-effect concentration (NOEC) for Selenastrum capricornutum over 72 hours was 0.22 mg/L for biomass and 1.0 mg/L for growth rate. oecd.org

Daphnids: For the water flea Daphnia magna, the 48-hour EC50 for immobilization is reported to be 0.26 mg/L. oecd.org Other studies have reported 48-hour LC/EC50 values for daphnids ranging from 0.3 to 5.5 mg/L for 2,4,6-TBP. inchem.org A study on Daphnia magna found a 48-hour EC50 of 1.57 mg/L. nih.gov

Fish: The 96-hour median lethal concentration (LC50) for the common carp (B13450389) (Cyprinus carpio) is 1.1 mg/L. oecd.org Ninety-six-hour LC50 values for other fish species have been reported to range from 0.2 to 6.8 mg/L for 2,4,6-TBP. inchem.org Studies on the early life stages of the silver catfish (Rhamdia quelen) showed that exposure to TBP decreased survival and caused malformations at concentrations as low as 3.0 µg/L. researchgate.net

The toxicity of bromophenols to aquatic organisms generally increases with the degree of bromination. For example, in studies with the sea urchin Paracentrotus lividus, tribromophenol was found to be 10 to 30 times more toxic than bromoform (B151600) and tribromoacetic acid. institut-ecocitoyen.frresearchgate.net

Interactive Table: Acute Toxicity of 2,4,6-Tribromophenol to Aquatic Organisms

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Selenastrum capricornutum (Alga) | EC50 (Biomass) | 72 h | 0.76 | oecd.org |

| Selenastrum capricornutum (Alga) | EC50 (Growth Rate) | 72 h | 1.6 | oecd.org |

| Scenedesmus quadricauda (Alga) | EC50 | 96 h | 2.67 | nih.gov |

| Daphnia magna (Daphnid) | EC50 (Immobilization) | 48 h | 0.26 | oecd.org |

| Daphnia magna (Daphnid) | EC50 | 48 h | 1.57 | nih.gov |

| Cyprinus carpio (Fish) | LC50 | 96 h | 1.1 | oecd.org |

| Fish (various species) | LC50 | 96 h | 0.2 - 6.8 | inchem.org |

Effects on Reproduction in Aquatic Species

2,4,6-Tribromophenol (TBP), a compound structurally similar to this compound, has been shown to have adverse effects on the reproduction of aquatic species. inchem.orgresearchgate.net

In chronic toxicity studies with the water flea Daphnia magna, a 21-day no-observed-effect concentration (NOEC) for reproduction was determined to be 0.1 mg/L. oecd.orginchem.org This indicates that concentrations above this level can impair the reproductive capacity of these invertebrates.

Research on fish has also highlighted the reproductive toxicity of TBP. researchgate.net Chronic exposure of zebrafish (Danio rerio) to environmentally relevant concentrations of TBP has been found to impair reproduction. researchgate.net One study exposed zebrafish to TBP for 120 days and observed significant alterations in reproductive parameters. researchgate.net Specifically, plasma testosterone (B1683101) levels increased in males, while estradiol (B170435) levels decreased in females. researchgate.net This hormonal imbalance can disrupt normal reproductive function.

Furthermore, exposure to TBP led to a decrease in the expression of vitellogenin genes (vtg1 and vtg2) in the liver of female zebrafish. researchgate.net Vitellogenin is a precursor protein for egg yolk, and its reduced production can negatively impact egg quality and larval development. researchgate.net Consequently, the offspring (F1 generation) of TBP-exposed parents exhibited an increased rate of malformations, reduced survival, and inhibited growth. researchgate.net These findings suggest that TBP can act as an endocrine disruptor, interfering with the hormonal regulation of reproduction in fish and leading to transgenerational effects. researchgate.netresearchgate.net

Impact on Terrestrial Seed Germination

Specific research on the direct impact of this compound on the seed germination of terrestrial plants is not extensively documented in publicly available scientific literature. Much of the existing ecotoxicological data for simple brominated phenols focuses on its isomer, 2,4,6-Tribromophenol (2,4,6-TBP). inchem.orgnih.gov For many brominated phenols, including the dibromophenols, there is insufficient or no available data regarding their effects on the terrestrial environment. inchem.org A comprehensive review noted that for the terrestrial compartment, only a single study concerning the effects of pentabromophenol (B1679275) (PBP) on seed germination could be identified, highlighting a significant data gap for other brominated phenols. inchem.org

However, studies on the closely related isomer 2,4,6-TBP provide insight into the potential phytotoxicity of tribrominated phenols. Research investigating the phytotoxicity of 2,4,6-TBP on the germination of Lactuca sativa (lettuce) seeds and Allium cepa (onion) bulbs has been conducted. nih.gov These studies are crucial as they help to evaluate the environmental risk of contaminants. In one such study, the phytotoxicity of 2,4,6-TBP solutions, before and after treatment by UV-based oxidation processes, was assessed. The results indicated that while some treated solutions showed increased phytotoxicity, others did not present any, demonstrating that the degradation byproducts can have different toxicological profiles. nih.gov For instance, samples treated with direct photolysis showed higher phytotoxicity to L. sativa seeds and A. cepa bulbs than the untreated 2,4,6-TBP solution. nih.gov

Structure-Activity Relationships in Brominated Phenols

The toxicological properties of brominated phenols are intrinsically linked to their chemical structure, including the number and position of bromine atoms on the phenol ring. Quantitative Structure-Activity Relationship (QSAR) studies help elucidate these connections. For bromophenols, toxicity has been observed to be related to their octanol-water partition coefficient (log Kow), suggesting that nonpolar narcosis is a significant mode of action.

The degree of bromination is a critical factor. Studies comparing various brominated flame retardants (BFRs), including 2,4,6-TBP and pentabromophenol (PBP), have shown that the toxic action can vary with the number of bromine substituents. For example, research on human peripheral blood mononuclear cells revealed that TBBPA and PBP, at the highest tested concentrations, were particularly effective at inducing oxidative damage to pyrimidines. frontiersin.org

The position of the bromine atoms also influences the biological activity and degradation pathways. For example, the bacterium Ochrobactrum sp. strain TB01, which can utilize 2,4,6-TBP as its sole carbon and energy source, degrades it through sequential reductive debromination, first to 2,4-dibromophenol (2,4-DBP) and then to 2-bromophenol (B46759) (2-BP). tandfonline.com This metabolic pathway is dictated by the specific arrangement of bromine atoms on the phenolic ring.

Furthermore, interactions with biological macromolecules are structure-dependent. A study on the interaction of various BFRs with human serum albumin (HSA) found that compounds like tetrabromobisphenol A (TBBPA), 2,4,6-TBP, and PBP could bind to the protein, with the binding affinity and conformational changes being dependent on the specific structure of the brominated phenol. mdpi.com

Comparisons with Other Halogenated Phenols and Flame Retardants

This compound is part of a larger class of halogenated compounds used as flame retardants, pesticides, and chemical intermediates. ontosight.ai Its toxicological profile is often considered in the context of other brominated phenols and flame retardants. Due to a scarcity of data on the 2,4,5-isomer, its close structural isomer, 2,4,6-TBP, is more frequently studied and compared with other substances. nih.gov

2,4,6-TBP, along with hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA), is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. mst.dk In contrast, other BFRs like pentabromotoluene (B47190) (5BT) and various polybrominated diphenyl ethers (PBDEs) are noted for not being readily biodegradable. mst.dk 2,4,6-TBP is also known to be a degradation product of other BFRs, such as TBBPA, which can release it into the environment through biodegradation processes. mdpi.com

Comparative studies on the genotoxic mechanisms of BFRs in human cells have been performed on TBBPA, tetrabromobisphenol S (TBBPS), 2,4,6-TBP, and pentabromophenol (PBP). frontiersin.org These studies help to understand the relative risks posed by these compounds. The research found that all tested substances could induce DNA damage, highlighting a common hazardous property among this group of chemicals. frontiersin.org The presence of these compounds has been documented in various environmental matrices, including water, soil, and house dust. frontiersin.orgmdpi.com

The table below presents a summary of comparative toxicity data for 2,4,6-TBP and other compounds, illustrating the range of effects observed in aquatic organisms.

| Compound | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2,4,6-Tribromophenol | Daphnids | 48-h EC50 | 0.3 - 5.5 | inchem.org |

| 2,4,6-Tribromophenol | Daphnids | 21-day NOEC (reproduction) | 0.1 | inchem.org |

| 2,4,6-Tribromophenol | Fish | 96-h LC50 | 0.2 - 6.8 | inchem.org |

| 2-Bromophenol | Daphnids | 48-h EC50 | 0.9 - 6 | inchem.org |

| 4-Bromophenol (B116583) | Daphnids | 48-h EC50 | 0.9 - 6 | inchem.org |

| Pentabromophenol | Fish | 96-h LC50 | 0.1 | inchem.org |

Environmental Remediation and Degradation Strategies for 2,4,5 Tribromophenol

Biological Degradation Processes

Biological degradation harnesses the metabolic capabilities of microorganisms, fungi, and plants to break down or transform contaminants. These processes are considered environmentally sound and cost-effective alternatives to conventional chemical treatments.

Certain bacterial strains have demonstrated the ability to utilize halogenated phenols as a source of carbon and energy. While direct studies on 2,4,5-TBP are not widely documented, research on the isomer 2,4,6-TBP offers significant insight. A bacterial strain identified as Ochrobactrum sp. TB01, isolated from contaminated soil, can degrade 100 µM of 2,4,6-TBP within 36 hours in a growing culture. tandfonline.com This strain is notable for using the compound as its sole carbon and energy source. tandfonline.com The degradation capability of Ochrobactrum sp. TB01 extends to other related compounds, including 2,6-dibromophenol, 4-bromophenol (B116583), and 2,4,6-trichlorophenol (B30397), indicating a broad substrate specificity that likely includes 2,4,5-TBP. tandfonline.com

Other bacteria, such as Dehalobacter strains, have also been implicated in the dehalogenation of 2,4,6-TBP. researchgate.net These findings suggest that specialized microbial consortia in contaminated environments evolve to metabolize such persistent pollutants.

The primary mechanism for the bacterial breakdown of brominated phenols is sequential reductive debromination. In this process, bromine atoms are removed one by one from the aromatic ring, progressively reducing the compound's toxicity. For the model compound 2,4,6-TBP, the degradation by Ochrobactrum sp. TB01 proceeds through a defined pathway where the initial compound is first converted to 2,4-dibromophenol (B41371) (2,4-DBP) and subsequently to 2-bromophenol (B46759) (2-BP), before being fully debrominated to phenol (B47542). tandfonline.com This stepwise removal of bromine atoms is a critical detoxification process. A resting cell assay confirmed the complete degradation of 2,4,6-TBP, showing the release of three moles of bromide ions for every mole of the compound degraded. tandfonline.com

| Step | Starting Compound | Metabolic Intermediate | Final Product of Debromination |

|---|---|---|---|

| 1 | 2,4,6-Tribromophenol (B41969) | 2,4-Dibromophenol | - |

| 2 | 2,4-Dibromophenol | 2-Bromophenol | - |

| 3 | 2-Bromophenol | - | Phenol |

The process of reductive debromination is enzymatic. In-vitro assays using cell-free extracts from Ochrobactrum sp. TB01 revealed that the debromination of 2,4,6-TBP requires the presence of NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form). tandfonline.com This indicates the involvement of an NADH-dependent reductase or dehalogenase enzyme system. tandfonline.com Such enzymes catalyze the transfer of electrons to the brominated phenol, facilitating the cleavage of the carbon-bromine bond. The enzyme system in strain TB01 appears to be inducible, as metabolites were only observed in cells that had been previously exposed to 2,4,6-TBP. tandfonline.com

In a different microbial pathway observed in Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, HnpAB, was found to transform 2,4,6-TBP through a novel process of consecutive oxidative and hydrolytic debromination reactions. nih.govbohrium.com

Wood-rot fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading a wide range of recalcitrant organic pollutants, including halogenated phenols. The white-rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize the closely related compound 2,4,5-trichlorophenol (B144370). nih.gov The degradation pathway involves a multi-step process driven by lignin-modifying enzymes, primarily lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov

The proposed pathway for 2,4,5-TCP, which serves as an excellent model for 2,4,5-TBP, is as follows:

Oxidation: 2,4,5-trichlorophenol is oxidized by either LiP or MnP to form 2,5-dichloro-1,4-benzoquinone.

Reduction: The quinone is then reduced to 2,5-dichloro-1,4-hydroquinone.

Second Oxidation: The hydroquinone (B1673460) is oxidized by MnP, leading to the formation of 5-chloro-4-hydroxy-1,2-benzoquinone.

Second Reduction: This product is reduced to 5-chloro-1,2,4-trihydroxybenzene.

Final Dechlorination/Reduction Cycle: A final cycle of oxidative dechlorination and reduction yields 1,2,4,5-tetrahydroxybenzene, which is then susceptible to ring cleavage and complete mineralization. nih.gov

This cyclical pathway of peroxidase-catalyzed oxidation followed by quinone reduction effectively removes all halogen atoms before the aromatic ring is broken. nih.gov Other fungi, such as Penicillium frequentans, have also been shown to metabolize various halogenated phenols via oxidation to corresponding halocatechols. nih.gov

| Step | Intermediate Compound | Key Process | Enzyme(s) Involved |

|---|---|---|---|

| 1 | 2,5-dichloro-1,4-benzoquinone | Oxidative Dechlorination | LiP or MnP |

| 2 | 2,5-dichloro-1,4-hydroquinone | Reduction | Quinone Reductases |

| 3 | 5-chloro-4-hydroxy-1,2-benzoquinone | Oxidative Dechlorination | MnP |

| 4 | 5-chloro-1,2,4-trihydroxybenzene | Reduction | Quinone Reductases |

| 5 | 1,2,4,5-tetrahydroxybenzene | Oxidative Dechlorination | Peroxidases |

Plants can absorb and metabolize organic contaminants from the soil and water through a process known as phytoremediation. Studies on rice plants exposed to 2,4,6-TBP revealed extensive metabolic activity, with 99.2% of the parent compound being transformed after five days. acs.orgnih.govnih.gov These findings provide a detailed framework for the likely biotransformation of 2,4,5-TBP in plant systems.

A multitude of transformation pathways have been identified, which can be categorized into Phase I (modification) and Phase II (conjugation) reactions:

Debromination: The removal of bromine atoms was observed, with 2,4-dibromophenol being identified as a metabolite of 2,4,6-TBP, indicating selective debromination at the ortho-position. nih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring.

Methylation: The addition of a methyl (-CH₃) group, often to a hydroxyl group, forming a methoxy (B1213986) derivative.

Sulfation: Conjugation with a sulfate (B86663) group, which increases water solubility.

Glycosylation: Conjugation with a sugar molecule (e.g., glucose), which is a major detoxification pathway in plants that sequesters the contaminant in vacuoles or cell walls.

Coupling Reactions: Dimeric products were also found, indicating that the plant's enzymatic machinery can catalyze the coupling of bromophenol molecules. acs.orgnih.gov

In the study on rice, a total of 40 different transformation products were identified, comprising 9 phase I and 31 phase II metabolites. acs.orgnih.govnih.gov The majority of these metabolites were found in the roots, though some were translocated to the stems and leaves. acs.orgnih.gov

| Transformation Pathway | Description | Metabolic Phase |

|---|---|---|

| Debromination | Removal of one or more bromine atoms from the phenol ring. | Phase I |

| Hydroxylation | Addition of a hydroxyl group to the phenol ring. | Phase I |

| Methylation | Addition of a methyl group, typically forming an anisole. | Phase I / II |

| Sulfation | Conjugation with a sulfate group. | Phase II |

| Glycosylation | Conjugation with a sugar moiety (e.g., glucose). | Phase II |

| Coupling Reactions | Formation of dimeric products like OH-PBDEs. | Phase I |

Chemical Degradation Methods

In addition to biological processes, various chemical methods are being investigated for the rapid and complete destruction of halogenated phenols. These methods are often used for treating highly contaminated industrial wastewater or sites where bioremediation may be too slow.

One effective technique is reductive hydrodebromination . Research has shown that using a Raney Al-Ni alloy in an aqueous sodium hydroxide (B78521) solution can achieve 100% removal of 2,4,6-TBP within one hour at room temperature. researchgate.net This process completely converts the tribromophenol into phenol and is accompanied by the dissolution of aluminum from the alloy. researchgate.net The resulting phenol can then be treated using conventional biological methods with bacterial strains like Pseudomonas fluorescens or Rhodococcus erythropolis. researchgate.net

Another advanced method is pulse electric discharge (PED) . This technique was studied for the degradation of 2,4,5-TCP. nih.gov In this process, the contaminant is treated as an aerosol with a high-voltage electric discharge. This converted an initial concentration of 500 ppm of 2,4,5-TCP down to 163 ppm, with the formation of several other organic compounds. nih.gov A key advantage noted was the synergistic effect when combining PED with bioremediation; the partially degraded products from the PED treatment were more readily mineralized by an activated sludge consortium than the original compound. nih.gov

| Method | Target Compound | Reagents/Conditions | Key Finding |

|---|---|---|---|

| Reductive Hydrodebromination | 2,4,6-Tribromophenol | Raney Al-Ni alloy, NaOH solution, room temperature | 100% conversion to phenol in 1 hour. researchgate.net |

| Pulse Electric Discharge (PED) | 2,4,5-Trichlorophenol | Aerosol phase, 55-60 kV, 385 Hz | Reduced 500 ppm to 163 ppm; enhanced subsequent biodegradation. nih.gov |

Advanced Oxidation Processes (AOPs) (e.g., Fenton-like Systems, UV/Peroxymonosulfate)

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), to degrade recalcitrant organic pollutants.

Fenton-like Systems: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. Research into related compounds has demonstrated the efficacy of this method. For instance, a catechol-driven Fenton reaction studied for the degradation of tribromophenol (TBP), likely the 2,4,6- isomer, achieved 75% degradation in two hours at room temperature. This modified Fenton system demonstrated higher degradation efficiencies in the initial hours compared to the classical Fenton reaction. researchgate.net Another study on 2,4,6-TBP employed an Fe(III)/sulfite (B76179) (S(IV)) system, which combines oxidation with coagulation, to effectively remove the pollutant from water samples. science.govscience.gov

UV/Peroxymonosulfate (B1194676): The activation of peroxymonosulfate (PMS) or persulfate (PS) by ultraviolet (UV) light is another powerful AOP that generates sulfate radicals. Studies on 2,4-dibromophenol (2,4-DBP) have shown that it exhibits significant reactivity towards both sulfate and hydroxyl radicals. researchgate.net The degradation efficiency of such systems can be high, though it is often influenced by the water matrix. For example, the presence of chloride ions was found to inhibit 2,4-DBP degradation in a UV/PDS (persulfate) process. researchgate.net While direct data for 2,4,5-TBP is scarce, the structural similarities suggest it would also be susceptible to degradation by UV-activated persulfate systems. In one study, UV irradiation was identified as a degradation factor for polymeric flame retardants, potentially leading to the formation of 2,4,5-tribromophenol as a breakdown product. acs.orgacs.org

Research Findings on AOP Degradation of Brominated Phenols

| Compound | AOP System | Key Findings | Reference |

|---|---|---|---|

| Tribromophenol (TBP) | Catechol-Driven Fenton | Achieved 75% degradation in 2 hours. | researchgate.net |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Fe(III)/Sulfite (S(IV)) | Effectively removed TBP through combined oxidation and coagulation. | science.govscience.gov |